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Compound of Interest

Compound Name: Pyraclostrobin

Cat. No.: B128455

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers identifying the G143A mutation in the cytochrome b gene, a
key indicator of pyraclostrobin resistance in various fungal pathogens.

Frequently Asked Questions (FAQSs)

Q1: What is the significance of the G143A mutation in the cytochrome b gene?

The G143A mutation, a single nucleotide polymorphism resulting in the substitution of glycine
(GGT) with alanine (GCT) at codon 143 of the cytochrome b (cytb) gene, is a primary
mechanism of resistance to Quinone outside Inhibitor (Qol) fungicides like pyraclostrobin.[1]
[2][3][4][5] This mutation significantly reduces the binding affinity of pyraclostrobin to the
cytochrome b protein, rendering the fungicide ineffective.[1] It is considered the most common
and potent mutation conferring high-level resistance to Qol fungicides.[3][6]

Q2: Which molecular methods can be used to detect the G143A mutation?

Several molecular techniques are available to detect the G143A mutation. The choice of
method often depends on the required throughput, available equipment, and cost. Common
methods include:

o DNA Sequencing: Direct sequencing of the cytochrome b gene is the most definitive method
to identify the G143A mutation and any other potential mutations.[3][7]
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o Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This
method uses restriction enzymes that specifically cut the PCR product only if the mutation is
present, allowing for differentiation between resistant and sensitive isolates based on the
resulting fragment sizes.[3][8][9]

 Allele-Specific PCR (AS-PCR): This technique employs primers designed to specifically
amplify either the resistant (G143A) or the wild-type allele.[2][3]

o Real-Time PCR (gPCR): Assays using dual-labeled probes can detect and differentiate
between resistant and sensitive isolates with high sensitivity and throughput.[5][10]

o Loop-Mediated Isothermal Amplification (LAMP): LAMP is a rapid and sensitive method that
can be used for on-site detection without the need for sophisticated equipment.[1]

Q3: Can the presence of an intron affect the detection of the G143A mutation?

Yes, the presence of a type | intron immediately after codon 143 in the cytochrome b gene can
prevent the G143A mutation from occurring.[10][11] A nucleotide substitution at this position
would likely interfere with the splicing of the intron, leading to a non-functional cytochrome b
protein, which is lethal to the organism.[11] Therefore, pathogens carrying this intron are not
expected to develop resistance through the G143A mechanism.[11] This can also lead to PCR
amplification failure if primers are not designed to account for the intron's presence.[3] Using
cDNA as a template for PCR can overcome this issue.[3]

Troubleshooting Guides
Problem 1: PCR Amplification Failure

Question: Why am | not getting a PCR product when trying to amplify the cytochrome b gene?
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Possible Cause

Recommended Solution

Poor DNA Quality or Quantity

Re-extract the fungal DNA using a validated
protocol. Ensure the 260/280 absorbance ratio
is between 1.8 and 2.0.[12]

Presence of PCR Inhibitors

Include a DNA purification step in your
extraction protocol to remove potential inhibitors
like polysaccharides or phenolic compounds.
[12]

Incorrect Primer Design

Verify that your primers are specific to the target
region of the cytochrome b gene in your fungal
species. The presence of introns can affect
primer binding; consider designing primers that
flank or are internal to the intron, or use cDNA

as a template.[3][12]

Suboptimal PCR Cycling Conditions

Optimize the annealing temperature and
extension time for your specific primers and

polymerase.[12]

Presence of an Intron

In some fungal species, an intron is present
near codon 143 which can be very large and
may inhibit PCR amplification.[3][11] Consider
using primers that amplify a smaller region or
using cDNA synthesized from RNA as the
template.[3]

Problem 2: Non-Specific PCR Products

Question: My PCR is producing multiple bands on the agarose gel instead of a single, specific

band. What should | do?
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Possible Cause Recommended Solution

Increase the annealing temperature in
Low Annealing Temperature increments of 1-2°C to enhance primer

specificity.[12]

Design new primers with higher specificity for

Poor Primer Design )
the target region of the cytochrome b gene.[12]

Ensure proper sterile techniques to prevent

Contamination o
cross-contamination between samples.

Problem 3: Inconclusive Sequencing Results

Question: The sequencing results for the G143A mutation are ambiguous or of low quality. How
can | improve them?

Possible Cause Recommended Solution

Purify the PCR product before sending it for
Low-Quality PCR Product sequencing to remove unincorporated primers
and dNTPs.[12]

If the original isolate contains both sensitive and
resistant mitochondrial DNA, direct sequencing
may yield mixed signals. In this case, clone the
Presence of Mixed Genotypes PCR product into a vector and sequence
individual clones to separate the genotypes.
Alternatively, use a quantitative method like

gPCR with allele-specific probes.[12]

Experimental Protocols
DNA Extraction

A general protocol for fungal DNA extraction suitable for subsequent PCR analysis:

o Harvest fungal mycelia from a pure culture.
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o Freeze-dry or grind the mycelia in liquid nitrogen to a fine powder.

o Use a commercial fungal DNA extraction kit following the manufacturer's instructions for

optimal results.

o Assess the quality and quantity of the extracted DNA using a spectrophotometer. A 260/280
ratio of ~1.8 is indicative of pure DNA.

PCR for Cytochrome b Gene Amplification

This protocol provides a general framework. Primer sequences and annealing temperatures will
need to be optimized for the specific fungal species.

PCR Reaction Mix:

Component Final Concentration
5X PCR Buffer 1X

dNTPs 200 uM each

Forward Primer 0.5 uM

Reverse Primer 0.5 uM

Taq DNA Polymerase 1.25 units

Template DNA 1-100 ng
Nuclease-free water to final volume

PCR Cycling Conditions:
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Step Temperature Duration Cycles
Initial Denaturation 95°C 5 minutes 1
Denaturation 95°C 30 seconds 35
Annealing 50-65°C (optimize) 30 seconds 35
Extension 72°C 1 minute/kb 35
Final Extension 72°C 10 minutes 1

Analysis of PCR Products:
e Visualize the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.[12]
o Asingle band of the expected size indicates successful amplification.

» Purify the PCR product using a commercial kit before proceeding to sequencing or RFLP
analysis.[12]

Visualizations
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Caption: Experimental workflow for the detection of the G143A mutation.
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Caption: Troubleshooting logic for PCR amplification failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b128455?utm_src=pdf-body-img
https://www.benchchem.com/product/b128455?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2311-7524/7/6/155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

2. apsjournals.apsnet.org [apsjournals.apsnet.org]

3. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to
Pyraclostrobin - PMC [pmc.ncbi.nim.nih.gov]

e 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

» 5. Identification of the G143A mutation associated with Qol resistance in Cercospora beticola
field isolates from Michigan, United States - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. mdpi.com [mdpi.com]

o 7.researchgate.net [researchgate.net]

o 8. researchgate.net [researchgate.net]

9. fitosanitariosostenible.com [fitosanitariosostenible.com]

e 10. Evaluation of the incidence of the G143A mutation and cytb intron presence in the
cytochrome bc-1 gene conferring Qol resistance in Botrytis cinerea populations from several
hosts - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides
in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

e 12. benchchem.com [benchchem.com]
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Resistance via G143A Mutation in Cytochrome b]. BenchChem, [2025]. [Online PDF].
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cytochrome-b-for-pyraclostrobin-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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